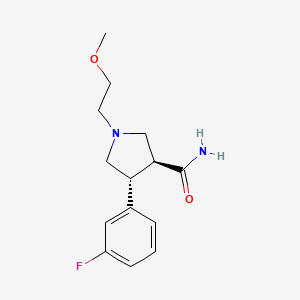

(3S,4R)-4-(3-fluorophenyl)-1-(2-methoxyethyl)pyrrolidine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3S,4R)-4-(3-フルオロフェニル)-1-(2-メトキシエチル)ピロリジン-3-カルボキサミドは、キラル化合物であり、フルオロフェニル基とメトキシエチル基が置換されたピロリジン環を特徴としています。

合成方法

合成ルートと反応条件

(3S,4R)-4-(3-フルオロフェニル)-1-(2-メトキシエチル)ピロリジン-3-カルボキサミドの合成には、一般的に以下の手順が用いられます。

ピロリジン環の形成: これは、適切な前駆体を用いた環化反応によって達成できます。

フルオロフェニル基の導入: この手順には、多くの場合、フルオロフェニルハロゲン化物がピロリジン環と反応する求核置換反応が含まれます。

メトキシエチル基の付加: これは、メトキシエチルハロゲン化物を用いたアルキル化反応によって行うことができます。

工業的生産方法

工業的な生産方法は、高い収率と純度を確保するために、上記の合成ルートを最適化することになるでしょう。これには、触媒、制御された反応条件、クロマトグラフィーなどの精製技術の使用が含まれる可能性があります。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-4-(3-fluorophenyl)-1-(2-methoxyethyl)pyrrolidine-3-carboxamide typically involves the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Fluorophenyl Group: This step often involves nucleophilic substitution reactions where a fluorophenyl halide reacts with the pyrrolidine ring.

Attachment of the Methoxyethyl Group: This can be done through alkylation reactions using methoxyethyl halides.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

化学反応の分析

反応の種類

酸化: この化合物は、特にメトキシエチル基で酸化反応を受ける可能性があります。

還元: 還元反応は、カルボキサミド部分のカルボニル基を標的にすることができます。

置換: フルオロフェニル基は、求電子置換反応に関与することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。

還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤を使用できます。

置換: ハロゲンやニトロ化剤などの試薬を置換反応に使用できます。

主要な生成物

これらの反応の主要な生成物は、使用する特定の条件と試薬によって異なります。例えば、酸化によってカルボン酸誘導体が生成される場合があり、還元によってアミンが生成される可能性があります。

科学的研究の応用

化学

化学において、(3S,4R)-4-(3-フルオロフェニル)-1-(2-メトキシエチル)ピロリジン-3-カルボキサミドは、より複雑な分子の合成のための構成要素として使用できます。

生物学

生物学的研究において、この化合物は、さまざまな生体分子との相互作用について研究されており、結合研究におけるリガンドとして役立つ可能性があります。

医学

医学において、この化合物は、薬理学的特性、特に潜在的な治療効果について調査することができます。

工業

工業的な応用では、新しい材料の開発や、他の化合物の合成における中間体として使用される可能性があります。

作用機序

(3S,4R)-4-(3-フルオロフェニル)-1-(2-メトキシエチル)ピロリジン-3-カルボキサミドの作用機序は、分子標的との特定の相互作用に依存します。これには、受容体、酵素、または他のタンパク質への結合が含まれ、生化学的イベントの連鎖につながる可能性があります。

類似化合物の比較

類似化合物

- (3S,4R)-4-(3-クロロフェニル)-1-(2-メトキシエチル)ピロリジン-3-カルボキサミド

- (3S,4R)-4-(3-ブロモフェニル)-1-(2-メトキシエチル)ピロリジン-3-カルボキサミド

ユニークさ

(3S,4R)-4-(3-フルオロフェニル)-1-(2-メトキシエチル)ピロリジン-3-カルボキサミドのフルオロフェニル基の存在は、クロロおよびブロモ対応物と比較して独特の電子特性を付与し、反応性と相互作用に影響を与える可能性があります。

類似化合物との比較

Similar Compounds

- (3S,4R)-4-(3-chlorophenyl)-1-(2-methoxyethyl)pyrrolidine-3-carboxamide

- (3S,4R)-4-(3-bromophenyl)-1-(2-methoxyethyl)pyrrolidine-3-carboxamide

Uniqueness

The presence of the fluorophenyl group in (3S,4R)-4-(3-fluorophenyl)-1-(2-methoxyethyl)pyrrolidine-3-carboxamide may impart unique electronic properties compared to its chloro- and bromo- counterparts, potentially affecting its reactivity and interactions.

特性

CAS番号 |

2055114-61-7 |

|---|---|

分子式 |

C14H19FN2O2 |

分子量 |

266.31 g/mol |

IUPAC名 |

(3S,4R)-4-(3-fluorophenyl)-1-(2-methoxyethyl)pyrrolidine-3-carboxamide |

InChI |

InChI=1S/C14H19FN2O2/c1-19-6-5-17-8-12(13(9-17)14(16)18)10-3-2-4-11(15)7-10/h2-4,7,12-13H,5-6,8-9H2,1H3,(H2,16,18)/t12-,13+/m0/s1 |

InChIキー |

ARMXMGQJKGKYRH-QWHCGFSZSA-N |

異性体SMILES |

COCCN1C[C@H]([C@@H](C1)C(=O)N)C2=CC(=CC=C2)F |

正規SMILES |

COCCN1CC(C(C1)C(=O)N)C2=CC(=CC=C2)F |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2',6,6'-Tetraphenyl-[4,4'-bipyran]-1,1'-diium tetrafluoroborate](/img/structure/B11774564.png)

![Ethyl 2-benzyl-5-(2,2,2-trifluoroethyl)octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate](/img/structure/B11774576.png)

![tert-Butyl 4-amino-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B11774577.png)

![2-(Piperidin-1-yl)ethyl 3-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B11774585.png)

![(4E)-4-[4-(dimethylamino)benzylidene]-2-methyl-1,3-oxazol-5(4H)-one](/img/structure/B11774608.png)